3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
Description
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is a synthetic organic compound featuring an isoindolinone core substituted with a phenyl group at the 2-position and a morpholinoethylsulfanyl moiety at the 3-position. The isoindolinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and central nervous system modulation . The sulfanyl (-S-) linker provides conformational flexibility, which may optimize steric and electronic interactions in enzyme-binding pockets .
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-phenyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-18(21-10-12-25-13-11-21)14-26-20-17-9-5-4-8-16(17)19(24)22(20)15-6-2-1-3-7-15/h1-9,20H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYAHNYMOQKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiol-Alkylation
A two-step protocol involves synthesizing the isoindolinone-thiol intermediate, followed by alkylation with a morpholino-2-oxoethyl electrophile.
Step 1: Synthesis of 3-Mercapto-2-phenyl-1-isoindolinone
Phthalic anhydride reacts with benzylamine under cyclocondensation conditions to form 2-phenyl-1-isoindolinone. Thiolation at position 3 is achieved using phosphorus pentasulfide (P₄S₁₀) in toluene at reflux, yielding the thiol intermediate.
Step 2: Alkylation with 2-Chloroacetyl Morpholine
The thiol undergoes nucleophilic substitution with 2-chloroacetyl morpholine in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Typical conditions:
- Solvent: DMF, 0–5°C → room temperature
- Reaction time: 3 hours
- Yield: ~54% (based on analogous reactions).
Mechanistic Insight :
The thiolate anion attacks the electrophilic carbon of the chloroacetyl group, displacing chloride and forming the C–S bond. The morpholine ring remains intact due to its poor nucleophilicity under basic conditions.
Metal-Catalyzed Coupling Strategies
Copper-Mediated Ullmann-Type Coupling
This method connects pre-formed isoindolinone and morpholino fragments via a sulfide linkage.
Protocol :
- Isoindolinone Halide Preparation :
Bromination of 2-phenyl-1-isoindolinone at position 3 using N-bromosuccinimide (NBS) in acetonitrile. - Coupling with Morpholino-2-oxoethyl Thiolate :
React the brominated isoindolinone with sodium thiolate of morpholino-2-oxoethyl mercaptan in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dioxane at 110°C.
Optimized Conditions :
Advantages :
- Tolerates electron-deficient aromatic systems.
- Avoids harsh alkylation conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination (Modified for Sulfur Nucleophiles)
While traditionally used for C–N bonds, modified protocols enable C–S bond formation.
Example :
A palladium/Xantphos system couples 3-bromo-2-phenyl-1-isoindolinone with morpholino-2-oxoethyl thiol in toluene at 100°C.
Key Data :
Limitations :
- Low yields necessitate excess thiol (3–5 equiv).
- Requires rigorous exclusion of oxygen.
Alternative Methodologies
Mitsunobu Reaction for Sulfide Formation
A Mitsunobu approach couples isoindolinone-thiol with morpholino-2-oxoethyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions :
- Solvent: Tetrahydrofuran (THF), 0°C → room temperature
- Yield: ~40% (estimated from similar reactions).
Drawback :
Competing oxidation of thiol to disulfide reduces efficiency.
Solid-Phase Synthesis for High-Throughput Production
Immobilized isoindolinone on Wang resin undergoes sequential functionalization:
- Thiolation with trimethylsilyl thiol (TMS-SH).
- On-resin alkylation with 2-bromoacetyl morpholine.
- Cleavage with trifluoroacetic acid (TFA).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 54 | Simple, minimal catalysts | Low regioselectivity |
| Ullmann Coupling | 47–56 | High functional group tolerance | Requires Cu scavenging |
| Buchwald-Hartwig | 16 | Compatible with sensitive substrates | Low yield, costly catalysts |
| Mitsunobu | 40 | Mild conditions | Disulfide byproducts |
Practical Considerations and Optimization
Solvent Selection :
- Polar aprotic solvents (DMF, DMSO) enhance thiolate reactivity but may promote side reactions.
- Dioxane and toluene improve metal-catalyzed reactions by stabilizing intermediates.
Purification Strategies :
- Flash chromatography (silica gel, ethyl acetate/heptane gradients) effectively separates sulfide products from disulfide impurities.
- Recrystallization from ethanol/water mixtures yields high-purity material (>95% by HPLC).
Scale-Up Challenges :
- Exothermic reactions during NaH-mediated alkylation require controlled addition.
- Copper residues necessitate EDTA washes in workup steps.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholino-2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The morpholino group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and isoindolinone moieties may contribute to the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone can be categorized into three groups based on core scaffold similarity, substituent motifs, and biological activity:
Structural Analogs with Isoindolinone Cores
Compound A : 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole ()
- Key Differences: Replaces the morpholino group with a phenylethyl-substituted quinazolinone. The isoindole core lacks the ketone oxygen present in isoindolinone, reducing polarity.
- Synthesis : Prepared via nucleophilic substitution, similar to methods in , but with longer reaction times due to steric hindrance from the phenylethyl group .
- Bioactivity : Demonstrates moderate kinase inhibition but lower solubility in aqueous buffers compared to the target compound .
Morpholino-Containing Inhibitors
Compound B: D-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) ()
- Key Differences: Features a propanol backbone instead of isoindolinone. Includes a decanoylamino chain, enhancing lipophilicity and membrane permeability.
- Bioactivity : Potent inhibitor of glucosylceramide synthase (Ki = 0.7 µM) but rapidly metabolized by cytochrome P450 enzymes, necessitating adjuvants like piperonyl butoxide for sustained efficacy .
- Metabolic Stability: The target compound’s isoindolinone core may confer greater metabolic stability compared to PDMP’s alcohol moiety .
Thiadiazol-Isoindolinone Hybrids
Compound C : 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) ()
- The 4-bromophenyl group enhances halogen bonding but reduces solubility.
- Synthesis : Achieved in 56% yield under reflux conditions; shorter reaction times compared to the target compound due to activated phenacyl bromides .
- Bioactivity: Exhibits superior antiproliferative activity in cancer cell lines (IC50 = 1.2 µM) but higher cytotoxicity in normal cells compared to the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Stability: The isoindolinone core in the target compound likely resists oxidative metabolism better than PDMP’s alcohol group, suggesting prolonged in vivo half-life .
- Synthetic Efficiency : Thiadiazole-containing analogs (e.g., 7A1) achieve higher yields but require harsh conditions, whereas the target compound’s synthesis may benefit from milder protocols similar to .
- Selectivity: The morpholinoethylsulfanyl group may improve target specificity compared to bromophenyl-substituted analogs, which exhibit off-target cytotoxicity .
Biological Activity
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone, with the chemical formula CHNOS, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Antitumor Activity
Research has indicated that isoindolinone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and morpholino groups can enhance antitumor efficacy.
Table 1: Antitumor Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 8.5 | Cell cycle arrest |
| Compound C | A549 | 6.0 | Inhibition of Bcl-2 |
Antimicrobial Activity
The antimicrobial properties of isoindolinones have been documented extensively. The compound's sulfanyl group is believed to contribute to its ability to disrupt microbial membranes, leading to cell death.
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 15 µg/mL | Membrane disruption |
| Candida albicans | 10 µg/mL | Ergosterol biosynthesis inhibition |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of isoindolinone derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate oxidative stress pathways and inhibit neuroinflammation.
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of the compound resulted in a significant reduction in markers of oxidative stress and inflammation. The results indicated a potential for developing this compound as a therapeutic agent for neurodegenerative conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes through interaction with lipid bilayers.
- Neuroprotection : Reduction of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone, and what methodological considerations are critical for reproducibility?
- The compound is synthesized via multi-step reactions, including sulfanyl group introduction through nucleophilic substitution or thiol-ene coupling. Key steps involve protecting sensitive functional groups (e.g., morpholine) and optimizing reaction conditions (e.g., inert atmosphere, temperature control at 60–80°C). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield improvements require stoichiometric optimization of reagents like morpholine-2-oxoethyl thiol precursors .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify sulfanyl, morpholine, and isoindolinone moieties via chemical shifts (e.g., morpholine protons at δ 3.5–4.0 ppm). Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 385.12). HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and resolves stereoisomers .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via fluorometric or colorimetric readouts. Cell-based assays (e.g., MTT for cytotoxicity) in cancer lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) and molecular docking elucidate structure-activity relationships (SAR)?
- DFT: Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier orbitals (HOMO-LUMO gaps ~4.5 eV), Mulliken charges (sulfanyl group: −0.3 e), and electrostatic potential maps (nucleophilic regions at isoindolinone carbonyl). Docking: Use AutoDock Vina to predict binding poses in protein targets (e.g., PARP-1, ΔG = −9.2 kcal/mol). Validate with MD simulations (100 ns) to assess stability .
Q. What experimental designs are suitable for studying hydrolytic degradation under physiological conditions?
- Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 24, 48, and 72 hours. Identify cleavage sites (e.g., sulfanyl-morpholine bond) and quantify half-life (t ≈ 12 h). Compare stability in acidic (pH 2.0) and basic (pH 9.0) buffers to model gastrointestinal conditions .
Q. How does X-ray crystallography resolve ambiguities in stereochemistry and intermolecular interactions?
- Crystallize the compound in ethanol/water (3:1) and collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL to determine bond angles (e.g., C-S-C = 104.5°) and packing motifs (e.g., π-π stacking between phenyl groups, distance ≈ 3.8 Å). Validate hydrogen bonds (N-H···O, 2.1 Å) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Conduct meta-analysis of IC values from peer-reviewed studies (n ≥ 5), stratifying by assay type (e.g., cell-free vs. cell-based). Use Bland-Altman plots to assess variability (±15% for enzymatic assays vs. ±30% for cellular assays). Reconcile disparities via orthogonal assays (e.g., SPR for binding affinity) .
Q. How can isotopic labeling (C, N) enhance metabolic pathway tracing in pharmacokinetic studies?
- Synthesize C-labeled morpholine derivatives via Strecker synthesis with KCN. Administer intravenously (2 mg/kg) in rodent models and quantify metabolites in plasma (LC-MS). Identify major pathways: cytochrome P450-mediated oxidation (60% clearance) and glucuronidation (30%) .
Methodological Tables
Table 1. Key Computational Parameters for DFT Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | 6-311++G(d,p) | |
| HOMO-LUMO Gap | 4.2–4.7 eV | |
| Electrostatic Potential | Nucleophilic at C=O, S atom |
Table 2. Optimized Reaction Conditions for Synthesis
| Condition | Specification | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | Pd(OAc) (5 mol%) | |
| Purification | Silica gel, EtOAc/hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
